molecular formula C16H15FN4O B560054 Pamiparib CAS No. 1446261-44-4

Pamiparib

Cat. No. B560054
CAS RN: 1446261-44-4
M. Wt: 298.321
InChI Key: MSMXKTAOUDZVHF-MRXNPFEDSA-N
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Description

Pamiparib (BGB-290) is an investigational small molecule inhibitor of PARP1 and PARP2 . It is being evaluated as a monotherapy in pivotal clinical trials in China in recurrent platinum-sensitive and BRCA1/2 mutated ovarian cancers . It is currently in global clinical development as a monotherapy, and in combination with other agents, including BeiGene’s investigational anti-PD1 antibody, tislelizumab (BGB-A317), for a variety of solid tumor malignancies .


Molecular Structure Analysis

Pamiparib had IC 50 values of 1.3 and 0.92 nM for PARP-1 and -2, respectively . An X-ray cocrystal structure of pamiparib within PARP-1 revealed the drug binds to similar sites to other PARP inhibitors (e.g., niraparib and olaparib) .


Chemical Reactions Analysis

Pamiparib selectively binds to PARP 1 and 2 and prevents PARP-mediated DNA repair . This leads to an accumulation of DNA strand breaks, inducing genomic instability and eventually causing apoptosis .


Physical And Chemical Properties Analysis

Pamiparib has a molecular formula of C16H15FN4O and an average mass of 298.315 Da . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . Its topological polar surface area is 60 Å2, and it has a molar refractivity of 77.7±0.5 cm3 .

Scientific Research Applications

Pamiparib: A Comprehensive Analysis of Scientific Research Applications

Cancer Treatment Ovarian, Fallopian Tube, and Peritoneal Cancer: Pamiparib has been approved in China for the treatment of ovarian cancer, fallopian tube cancer, and peritoneal cancer. It works by selectively binding to PARP 1 and 2, preventing PARP-mediated DNA repair, which leads to DNA strand breaks, genomic instability, and eventually apoptosis .

Advanced Solid Tumours Combination Therapy: In an ongoing phase Ib dose escalation/expansion study (NCT03150810), Pamiparib combined with low-dose temozolomide showed promising antitumor efficacy in patients with advanced solid tumours .

Immuno-Oncology Synergy with Tislelizumab: A study investigated the antitumor activity, safety, and tolerability of Pamiparib in combination with tislelizumab in patients with previously treated advanced solid tumours. Patients were enrolled into eight arms by tumour type to assess this combination’s efficacy .

4. Brain Tumor Treatment: Potency and Selectivity Pamiparib is highlighted for its potent and selective inhibition of PARP, with unique potential for the treatment of brain tumors due to its excellent brain penetration and growth-inhibitory activity in various cancer cell lines .

5. Small Cell Lung Cancer (SCLC): Consolidation Maintenance Therapy Utilizing Pamiparib as consolidation maintenance therapy post concurrent chemoradiotherapy in limited-stage SCLC holds promise for improving survival outcomes and offering a viable therapeutic approach .

Germline BRCA1/2 Mutation Carriers Monotherapy: For patients with germline BRCA1/2 mutations, Pamiparib monotherapy has demonstrated significant antitumor activity along with inhibition of PARylation in preclinical models .

Mechanism of Action

Pamiparib is a selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1 and 2) . PARP1 and PARP2 are involved in DNA replication and transcriptional regulation, and play essential roles in cell survival in response to DNA damage . Inhibition of PARPs prevents the repair of common single-strand DNA breaks which leads to formation of double-strand breaks during DNA replication .

Safety and Hazards

Pamiparib is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Inhalation and contact with eyes and skin should be avoided .

Future Directions

Pamiparib is currently in global clinical development as a monotherapy, and in combination with other agents, including BeiGene’s investigational anti-PD1 antibody, tislelizumab (BGB-A317), for a variety of solid tumor malignancies . It is being evaluated in pivotal clinical trials in China in recurrent platinum-sensitive and BRCA1/2 mutated ovarian cancers .

properties

IUPAC Name

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENYZIUJOTUUNY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamiparib

CAS RN

1446261-44-4
Record name Pamiparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamiparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PAMIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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